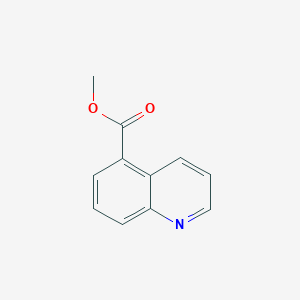

Methyl quinoline-5-carboxylate

描述

属性

IUPAC Name |

methyl quinoline-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWVYSYQJRMDHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500623 |

Source

|

| Record name | Methyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16675-62-0 |

Source

|

| Record name | Methyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"methyl quinoline-5-carboxylate chemical properties"

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Abstract

Methyl quinoline-5-carboxylate (CAS 16675-62-0) represents a critical scaffold in medicinal chemistry, serving as a bifurcated building block that offers distinct reactivity at the quinoline nitrogen, the carbocyclic ring (C5/C8 positions), and the ester functionality. This guide provides a comprehensive technical analysis of its physicochemical properties, scalable synthetic protocols, and reactivity profiles, specifically tailored for drug discovery workflows targeting kinase inhibition and infectious disease therapeutics.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The physicochemical behavior of this compound is governed by the electronic push-pull system between the electron-deficient pyridine ring and the electron-withdrawing ester substituent on the benzene ring.

Structural Properties Table[1]

| Property | Value / Description |

| CAS Number | 16675-62-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 70–74 °C (Experimental range) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water |

| pKa (Conjugate Acid) | ~4.2 (Estimated; reduced basicity vs. quinoline due to ester) |

| LogP | ~2.3 (Predicted) |

Electronic Distribution Analysis

-

Nitrogen (N1): The lone pair remains available for protonation or coordination, though its basicity is slightly attenuated by the inductive effect of the C5-ester.

-

C5 Position: The ester attachment point.[1] This position is sterically crowded (peri-interaction with C4-H), influencing the rotational barrier of the ester group.

-

C8 Position: The most electron-rich site remaining on the carbocyclic ring, making it the primary target for electrophilic aromatic substitution (SEAr) if forced.

Part 2: Synthetic Pathways & Scalability

Two primary protocols are recommended depending on scale and available starting materials.

Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)

This is the industry-standard method for multi-gram synthesis, utilizing commercially available quinoline-5-carboxylic acid.[1]

-

Reagents: Quinoline-5-carboxylic acid (1.0 eq), Methanol (Solvent/Reactant), H₂SO₄ (Cat.[1] 0.5 eq).

-

Conditions: Reflux, 12–18 hours.[1]

-

Workup: Neutralization with NaHCO₃, extraction with DCM.

-

Yield: typically 85–95%.[1]

Protocol B: CDI-Mediated Esterification (Mild)

Preferred for small-scale, high-purity needs or when avoiding strong acids.[1]

-

Activation: Dissolve quinoline-5-carboxylic acid in anhydrous THF. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI).[1][2] Stir at RT for 2 hours (CO₂ evolution observed).

-

Nucleophilic Attack: Add excess Methanol (5.0 eq) and catalytic DBU. Heat to 50°C for 4 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Caption: Comparative synthetic routes showing acid-catalyzed vs. imidazole-activated pathways.

Part 3: Reactivity & Functionalization[1]

The scaffold offers three distinct vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.

Functionalization Logic

-

Vector 1 (Ester Transformation): The methyl ester is a "mask" for the acid or a precursor to amides/hydrazides.[1]

-

Vector 2 (Ring Oxidation): The Nitrogen atom can be oxidized to the N-oxide, altering the electronic bias of the ring and enabling C2-functionalization via Boekelheide rearrangement or C-H activation.

-

Vector 3 (Reduction): Reduction of the ester to the benzylic alcohol provides a handle for ether synthesis or conversion to a halomethyl group.[1]

Key Experimental Protocols

A. Hydrazide Formation (Scaffold Extension)

-

Purpose: Precursor for 1,3,4-oxadiazole heterocycles (common in kinase inhibitors).

-

Protocol: Suspend this compound in Ethanol (0.5 M). Add Hydrazine hydrate (5.0 eq).[1] Reflux for 6 hours. Cool to precipitate the carbohydrazide product.[1][3]

B. Reduction to Alcohol (Linker Synthesis) [1]

-

Reagent: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.[1]

-

Note: NaBH₄ is generally insufficient for this ester without Lewis acid activation.[1]

-

Protocol: Add ester to LiAlH₄ (1.5 eq) in anhydrous THF at 0°C. Warm to RT. Quench via Fieser method.

Reactivity Map[1]

Caption: Divergent synthesis map illustrating key transformations of the ester and quinoline core.

Part 4: Medicinal Chemistry Applications[1][2][6][7][8][9][10]

This compound is rarely the final drug; it is a high-value intermediate.[1]

Pharmacophore Utility

-

Kinase Inhibition: The quinoline nitrogen functions as a hydrogen bond acceptor in the hinge region of ATP-binding pockets. The 5-position vector allows the molecule to exit the pocket towards the solvent front, a common strategy to improve solubility and selectivity.

-

Infectious Disease: Derivatives of quinoline-5-carboxylic acid have shown efficacy against Plasmodium falciparum (Malaria) and various viral proteases.[1] The planarity of the system allows for DNA intercalation.[1]

Case Study: Hydrazide-Based Antivirals

Reaction with aldehydes yields acylhydrazones, a class of compounds investigated for iron-chelating properties and inhibition of metalloenzymes. The rigidity of the quinoline spacer (positions 1 and 5) provides a fixed geometry distinct from the more flexible benzyl analogues.

Part 5: Analytical Characterization

Representative 1H NMR Profile (CDCl₃, 400 MHz)

Note: Chemical shifts are approximate based on the parent acid and ester electronic effects.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| C2-H | 8.95 | dd | 1H | Deshielded by adjacent Nitrogen.[1] |

| C4-H | 8.60 | d | 1H | Peri-interaction with ester; deshielded.[1] |

| C8-H | 8.25 | d | 1H | Typical aromatic deshielding.[1] |

| C3-H | 7.45 | dd | 1H | Most shielded aromatic proton.[1] |

| C6/C7 | 7.60 – 7.80 | m | 2H | Overlapping aromatic multiplet.[1] |

| -OCH₃ | 4.02 | s | 3H | Characteristic methyl ester singlet.[1] |

Mass Spectrometry[1]

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 188.2 m/z[1]

-

Fragmentation: Loss of -OCH₃ (31 Da) and -CO (28 Da) is common in MS/MS.[1]

Part 6: Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

PPE: Nitrile gloves and safety glasses are mandatory.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent hydrolysis, though the ester is relatively stable.[1]

-

Spill: Absorb with sand/vermiculite; neutralize surfaces with weak bicarbonate solution if acid hydrolysis is suspected.[1]

References

-

Synthesis of Quinoline Derivatives: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020.[1]

-

Reaction Scope & Kinetics: Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. PubMed Central, 2022.[1] (Provides comparative ester reactivity context).

-

Medicinal Applications: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances, 2022.[1]

-

NMR Characterization: Synthesis and NMR spectroscopic characteristics of novel polysubstituted quinolines. Clockss, 2021.

-

General Properties: Quinoline - PubChem Compound Summary. National Library of Medicine.[1]

Sources

"methyl quinoline-5-carboxylate CAS number 16675-62-0"

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary

Methyl quinoline-5-carboxylate (CAS 16675-62-0) represents a critical heteroaromatic building block in modern drug discovery. Unlike its more common isomers (e.g., the 2-, 3-, or 4-carboxylates), the 5-position functionalization offers a unique vector for extending pharmacophores into specific binding pockets of kinases, GPCRs, and metalloenzymes. This guide dissects the compound's physicochemical profile, synthetic pathways, and divergent reactivity, providing a roadmap for its integration into lead optimization campaigns.

Part 2: Chemical Identity & Physicochemical Profile[1]

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 16675-62-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Low-melting solid or viscous oil (dependent on purity/temp) |

| Melting Point | 20–22 °C (often supercools to liquid) |

| Boiling Point | ~130 °C @ 0.5 Torr (Predicted) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| pKa (Quinoline N) | ~4.9 (Conjugate acid) |

Structural Insight: The molecule features a bicyclic quinoline core with a methyl ester at the C5 position. The nitrogen atom at position 1 creates an electron-deficient ring system, while the ester at C5 is sterically accessible but electronically coupled to the aromatic system. This conjugation dampens the electrophilicity of the ester carbonyl compared to aliphatic esters, requiring specific activation for nucleophilic substitutions.

Part 3: Synthetic Frameworks

Two primary routes exist for accessing high-purity this compound. The choice depends on the starting material availability and scale.

Route A: Acid-Catalyzed Esterification (Recommended for Lab Scale)

The most reliable protocol involves the direct Fisher esterification of quinoline-5-carboxylic acid. This method avoids the regioisomeric mixtures often seen in de novo ring synthesis.

-

Reagents: Quinoline-5-carboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic) or Thionyl chloride.

-

Mechanism: Protonation of the carbonyl oxygen activates the acid, followed by nucleophilic attack by methanol. The quinoline nitrogen is also protonated, increasing solubility in the polar medium.

Route B: Skraup Synthesis (Industrial/De Novo)

Reaction of m-aminobenzoic acid with glycerol and an oxidizing agent (e.g., nitrobenzene).

-

Challenge: This typically yields a mixture of the 5-isomer and 7-isomer, requiring tedious chromatographic separation.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for the recommended synthesis and purification.

Caption: Figure 1. Optimized workflow for the synthesis of this compound via Fisher esterification, highlighting critical QC checkpoints.

Part 4: Divergent Reactivity & Medicinal Chemistry Applications[2][5][6][7]

The C5-ester serves as a "linchpin" functionality. It allows the researcher to grow the molecule in a defined vector.

1. Amidation (Kinase Inhibitor Design)

Direct aminolysis of the ester with primary or secondary amines yields quinoline-5-carboxamides.

-

Relevance: Many kinase inhibitors utilize an amide linker to hydrogen bond with the hinge region or the DFG motif of the kinase ATP-binding pocket.

-

Protocol Note: Due to the deactivated nature of the ester, using AlMe₃ (trimethylaluminum) or converting to the acid chloride first is often required for sterically hindered amines.

2. Reduction (Scaffold Morphing)[1]

-

To Alcohol: LiAlH₄ reduction yields (quinolin-5-yl)methanol. This alcohol can be converted to a benzylic halide for alkylation reactions.

-

To Aldehyde: DIBAL-H reduction (controlled temp -78°C) yields the aldehyde, a precursor for reductive amination.

3. Ring Functionalization (N-Oxide Logic)

Treatment with m-CPBA yields the Quinoline N-oxide. This activates the C2 position for chlorination (POCl₃) or cyanation (TMSCN), allowing "late-stage functionalization" of the core.

Visualization: Reactivity Map

Caption: Figure 2. Divergent synthetic utility of the C5-ester scaffold, enabling access to amides, alcohols, and activated ring systems.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of this compound via Acid Chloride Activation Rationale: This method is faster and often higher yielding than direct reflux for hindered substrates.

1. Hydrolysis (Precursor Preparation): If starting from the acid, skip to step 2. If starting from crude material:

-

Dissolve starting material in THF/Water (3:1).

-

Add LiOH (2.0 equiv). Stir at RT until TLC shows consumption.

-

Acidify to pH 4 with 1N HCl. Collect precipitate.

2. Acyl Chloride Formation:

-

Setup: Flame-dried round bottom flask, N₂ atmosphere.

-

Reaction: Suspend Quinoline-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Activation: Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 2 drops of DMF (catalyst). Caution: Gas evolution (CO, CO₂).

-

Monitoring: Stir for 2 hours. Solution should become clear.

-

Concentration: Remove solvent/excess reagent in vacuo.

3. Esterification:

-

Reaction: Redissolve the crude acid chloride in anhydrous Methanol (excess).

-

Base: Add Et₃N (3.0 equiv) to scavenge HCl.

-

Conditions: Stir at 0°C to RT for 4 hours.

-

Workup: Concentrate MeOH. Partition residue between EtOAc and sat. NaHCO₃. Wash organic layer with Brine. Dry over Na₂SO₄.

4. Validation (Self-Validating Metrics):

-

TLC: SiO₂ plate, 50% EtOAc/Hexane. Product R_f ~ 0.6 (visualize with UV).

-

1H NMR (CDCl₃): Look for the diagnostic methyl singlet at ~4.0 ppm and the quinoline aromatic protons (multiplets 7.5–9.3 ppm).

Part 6: Safety & Stability (MSDS Summary)

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ester is stable but can hydrolyze slowly if exposed to atmospheric moisture over prolonged periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121813, this compound. Retrieved from [Link]

Sources

- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 2. Methylquinoline-8-carboxylate , 98% , 40245-26-9 - CookeChem [cookechem.com]

- 3. 16675-62-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Methyl Quinoline-5-Carboxylate: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments.[2][3] Methyl quinoline-5-carboxylate, as a derivative of this important class of compounds, holds significant potential as a versatile building block and a pharmacologically active agent in its own right. The strategic placement of the methoxycarbonyl group at the C5-position of the quinoline ring system offers a unique combination of electronic and steric properties, making it an intriguing subject for further investigation in drug discovery and materials science.

This in-depth technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with quinoline derivatives and related heterocyclic systems. By synthesizing established knowledge with practical insights, this guide aims to facilitate a deeper understanding of this compound and to stimulate further research into its untapped potential.

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure in which a benzene ring is fused to a pyridine ring. The methyl ester functional group is attached to the 5-position of this quinoline core.

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively reported, properties can be inferred from its precursor, quinoline-5-carboxylic acid, and closely related isomers.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| CAS Number | 16675-62-0 | [4] |

| Melting Point | Estimated to be significantly lower than the precursor, quinoline-5-carboxylic acid (>300 °C). For comparison, the related isomer methylquinoline-8-carboxylate has a melting point of 56-57 °C.[5][6] | Inferred |

| Boiling Point | For comparison, methylquinoline-8-carboxylate has a boiling point of 129-131 °C at 0.5 Torr.[6] | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and acetone, with poor solubility in water.[7] | Inferred |

| pKa | The pKa of the protonated quinoline nitrogen is estimated to be around 3-4, making it a weak base. | Inferred |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected spectroscopic features are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[8] The expected chemical shifts for this compound are influenced by the aromatic ring system and the electron-withdrawing nature of the ester group.

Expected ¹H NMR (in CDCl₃):

-

A singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.9-4.1 ppm.

-

The aromatic protons of the quinoline ring will appear as a series of multiplets in the region of δ 7.5-9.0 ppm. The exact chemical shifts and coupling patterns will be dependent on the substitution pattern.

Expected ¹³C NMR (in CDCl₃):

-

The carbonyl carbon of the ester group is expected to resonate in the range of δ 165-175 ppm.

-

The methyl carbon of the ester will likely appear around δ 52-55 ppm.

-

The aromatic carbons of the quinoline ring will show signals between δ 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester): A band in the range of 1200-1300 cm⁻¹ is anticipated.

-

C=C and C=N stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring.

-

C-H stretches (aromatic): Bands above 3000 cm⁻¹ are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 187. Subsequent fragmentation is expected to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z = 128, corresponding to the quinoline radical cation.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the construction of the quinoline-5-carboxylic acid core, followed by its esterification.

Step 1: Synthesis of Quinoline-5-Carboxylic Acid

Several named reactions can be employed for the synthesis of the quinoline ring system, including the Skraup, Doebner-von Miller, and Pfitzinger reactions.[6][10][11] A common and effective method for the synthesis of quinoline-5-carboxylic acid involves a variation of the Skraup synthesis, starting from 3-aminobenzoic acid and glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

Caption: Fischer esterification of quinoline-5-carboxylic acid.

Detailed Experimental Protocol: Fischer Esterification

The following is a representative protocol for the Fischer esterification of quinoline-5-carboxylic acid.

Materials:

-

Quinoline-5-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-5-carboxylic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer to a separatory funnel.

-

Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is limited, the broader class of quinoline derivatives exhibits a wide array of pharmacological activities, suggesting potential avenues for investigation.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. [2]The quinoline-5,8-dione scaffold, in particular, has been identified as an inhibitor of Cdc25B protein phosphatase, a key regulator of the cell cycle. [12]Given these precedents, this compound could serve as a valuable starting point for the design and synthesis of novel anticancer agents. Further derivatization of the ester group or modifications to the quinoline ring could lead to compounds with enhanced potency and selectivity.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. [13]For instance, quinoline-5-sulfonamide derivatives have shown promising activity against various bacterial strains. [3]The potential of this compound and its derivatives as antibacterial or antifungal agents warrants further investigation.

Caption: Potential therapeutic applications of this compound.

Safety and Handling

Given the known toxicological profile of quinoline and some of its derivatives, this compound should be handled with appropriate safety precautions in a laboratory setting. Quinoline itself is classified as a suspected mutagen and carcinogen. [14]Related methyl quinoline derivatives are known to be skin and eye irritants and may cause respiratory irritation.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, it is recommended to consult a specific Safety Data Sheet (SDS) for this compound if available, or to treat it with the same level of caution as other potentially hazardous quinoline derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is not yet abundant in the public domain, its structural relationship to a wide range of biologically active quinoline derivatives makes it a compelling target for further research. This technical guide has provided a foundational understanding of its structure, properties, synthesis, and potential applications, with the aim of empowering researchers to explore and unlock the full potential of this promising chemical entity. Continued investigation into the biological activities and material properties of this compound and its derivatives is likely to yield exciting new discoveries and applications.

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

-

Scribd. Quinoline Synthesis | PDF | Methyl Group | Amine. Available from: [Link]

-

ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

-

ResearchGate. EI-MS spectrum and chemical structure assigned to compound5 (identified as 4-quinolinecarboxylic methyl ester). Available from: [Link]

-

MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]

-

PubMed. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Available from: [Link]

-

ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

-

Solubility of Things. 5-Methylquinoline. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

-

PENTA. Quinoline - SAFETY DATA SHEET. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Asian Pacific Journal of Health Sciences. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]

-

PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available from: [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11.. Available from: [Link]

-

NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

-

HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available from: [Link]

-

Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. Available from: [Link]

-

RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

MedCrave online. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available from: [Link]

-

ResearchGate. Quinoline-based anticancer agents and EGFR inhibitors and ligands (5a–j).. Available from: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

RSC Publishing. Electronic Supporting Information. Available from: [Link]

-

YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available from: [Link]

-

Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

-

mVOC. Quinoline. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. iipseries.org [iipseries.org]

- 11. scribd.com [scribd.com]

- 12. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pentachemicals.eu [pentachemicals.eu]

"physical properties of methyl 5-quinolinecarboxylate"

Physical Properties, Synthesis, and Application in Drug Discovery

Executive Summary

Methyl 5-quinolinecarboxylate (CAS: 16675-62-0) is a critical heterocyclic building block in the synthesis of bioactive small molecules. Structurally, it consists of a quinoline core substituted at the C5 position with a methyl ester moiety. This specific substitution pattern is electronically significant; the ester group at the "peri" position (C5) exerts unique steric and electronic influences on the adjacent C4 and C6 protons, making it a valuable scaffold for designing kinase inhibitors, antibacterial agents (gyrase inhibitors), and transition metal ligands.

This guide provides a definitive technical profile of methyl 5-quinolinecarboxylate, detailing its physicochemical properties, validated synthesis protocols, spectral characteristics, and downstream utility in pharmaceutical development.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.

Table 1: Key Physical Properties

| Property | Value / Description | Source/Note |

| IUPAC Name | Methyl quinoline-5-carboxylate | |

| CAS Number | 16675-62-0 | [1, 2] |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Recrystallized form |

| Melting Point | 51–52 °C | [3] |

| Boiling Point | ~310 °C (Predicted) | @ 760 mmHg |

| Density | ~1.2 g/cm³ (Predicted) | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][2][3] Sparingly soluble in water.[4] | Lipophilic ester |

| LogP | 2.3 – 2.5 | [4] |

| pKa (Conj. Acid) | ~4.0 (Quinoline Nitrogen) | Est. based on quinoline |

Synthesis & Purification Protocol

Synthetic Strategy: Fischer Esterification

The most robust route to methyl 5-quinolinecarboxylate is the direct acid-catalyzed esterification of 5-quinolinecarboxylic acid. While acid chlorides (via thionyl chloride) can be used, the Fischer method using sulfuric acid in methanol is preferred for its operational simplicity and avoidance of noxious SOCl₂ byproducts.

Reaction Causality:

-

Reagent Choice: Sulfuric acid acts as both the catalyst to activate the carbonyl oxygen and the dehydrating agent to drive the equilibrium forward.

-

Solvent: Methanol serves as both the solvent and the nucleophile. A large excess drives the reaction to completion (Le Chatelier’s principle).

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation suitable for gram-scale synthesis.

Materials:

-

5-Quinolinecarboxylic acid (1.0 equiv)

-

Methanol (anhydrous, 20 volumes)

-

Sulfuric acid (conc.[5] H₂SO₄, 2.0 equiv)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 5-quinolinecarboxylic acid and anhydrous methanol.

-

Activation: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic reaction.[5]

-

Reflux: Heat the mixture to reflux (65 °C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The acid spot (baseline) should disappear, replaced by the less polar ester spot (R_f ~0.6).

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ~80% of the methanol.

-

Pour the residue into ice-water (100 mL).

-

Neutralize carefully with saturated NaHCO₃ solution until pH ~8. Note: The free base of the quinoline must be liberated from the salt form to be extracted.

-

-

Extraction: Extract with EtOAc (3 x 50 mL). Combine organic layers.

-

Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate in vacuo to yield the crude solid.

-

Purification: Recrystallize from minimal hot hexanes/EtOAc or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Process Workflow Visualization

Figure 1: Critical path workflow for the synthesis and isolation of methyl 5-quinolinecarboxylate.

Structural Characterization

Verification of the structure relies on identifying specific diagnostic signals that distinguish the 5-isomer from other quinoline derivatives.

Proton NMR (¹H NMR) Signatures

Solvent: CDCl₃, 400 MHz

The quinoline ring current and the position of the ester group create a unique fingerprint.

-

Methyl Ester Singlet: ~4.05 ppm (s, 3H). This is the most distinct peak, confirming ester formation.

-

H2 (Quinoline): ~8.9–9.0 ppm (dd).[3] The most downfield signal due to the adjacent nitrogen (alpha-position).

-

H4 (Peri-Effect): ~8.5–8.6 ppm. The proton at C4 is spatially close to the carbonyl oxygen at C5 (peri-position), leading to significant deshielding relative to unsubstituted quinoline.

-

H6, H7, H8: 7.5–8.3 ppm.[3] Aromatic multiplet pattern. H6 is often deshielded by the inductive effect of the ester.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1720–1730 cm⁻¹ (Ester carbonyl).

-

C=N / C=C Stretch: 1580–1600 cm⁻¹ (Quinoline aromatic system).

-

C-O Stretch: 1200–1250 cm⁻¹.

Pharmaceutical Applications & Reactivity

Methyl 5-quinolinecarboxylate serves as a "divergent intermediate." The ester handle allows for the rapid generation of diverse pharmacophores.

Reactivity Tree

-

Hydrazide Formation: Reaction with hydrazine hydrate yields quinoline-5-carbohydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial scaffolds) [5].

-

Amidation: Direct aminolysis or hydrolysis-coupling allows the introduction of solubilizing amines, crucial for optimizing ADME properties in kinase inhibitors.

-

Reduction: Reduction with LiAlH₄ yields 5-(hydroxymethyl)quinoline, a linker intermediate.

Functionalization Diagram

Figure 2: Divergent synthetic pathways utilizing the ester moiety for drug discovery.

Safety & Handling (SDS Summary)

While generally stable, standard laboratory safety protocols apply.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

STOT-SE (Category 3, Respiratory Irritation)

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures and pressures.

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

-

U.S. EPA CompTox Chemicals Dashboard. this compound Details. Retrieved from

-

ChemicalBook. Methyl 5-quinolinecarboxylate Properties and Melting Point. Retrieved from

-

PubChem. this compound (Compound CID 12503486). National Library of Medicine.[1] Retrieved from

-

Electronics and Books (Archive). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. (Contextual reference for hydrazide synthesis from quinoline esters). Retrieved from

Sources

- 1. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Solubility of Methyl Quinoline-5-Carboxylate: A Methodical Approach for Drug Development

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy.[1][2] Methyl quinoline-5-carboxylate, a heterocyclic compound featuring the quinoline scaffold, represents a class of molecules with significant potential in medicinal chemistry due to the diverse biological activities of quinoline derivatives.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, outline rigorous, self-validating experimental protocols for its determination, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity from discovery to a viable drug candidate, early characterization of its physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone property that dictates the dissolution rate and subsequent absorption of an orally administered drug.[5] Poorly water-soluble compounds often exhibit low and erratic bioavailability, posing significant challenges for formulation development.[2]

This compound (Figure 1) is a molecule of interest, combining a largely hydrophobic bicyclic aromatic quinoline core with a polar methyl ester functional group. The quinoline motif is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents, including anticancer and antimalarial drugs.[4][6] Understanding the solubility of its derivatives is therefore not an academic exercise but a crucial step in harnessing their therapeutic potential.

This document serves as a technical guide to:

-

Deconstruct the molecular features of this compound to predict its solubility behavior.

-

Provide detailed, field-proven protocols for the experimental determination of its equilibrium and pH-dependent solubility.

-

Offer a framework for the presentation and interpretation of solubility data to guide formulation strategies.

| Compound Information | |

| IUPAC Name | This compound |

| CAS Number | 16675-62-0[7] |

| Molecular Formula | C₁₁H₉NO₂[8] |

| Molecular Weight | 187.19 g/mol [8] |

| Structure | (See Figure 1) |

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Theoretical Framework for Solubility

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure and the thermodynamic principles governing dissolution.

Molecular Structure and Intermolecular Forces

The solubility of this compound is a tale of two competing features:

-

The Quinoline Core: This fused aromatic system (a benzene ring fused to a pyridine ring) is inherently hydrophobic and rigid.[9] It prefers to interact with non-polar solvents and will resist dissolution in water, which would require the disruption of the strong hydrogen-bonding network of water molecules.[10]

-

The Nitrogen Heteroatom and Methyl Ester Group: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.[11] Similarly, the oxygen atoms of the methyl ester group can participate in hydrogen bonding with protic solvents like water.[10] However, the ester group itself cannot donate hydrogen bonds. These polar functionalities provide a handle for interaction with polar solvents.

Prediction: Based on this structure, this compound is expected to be poorly soluble in water. Its solubility is likely to be significantly higher in polar organic solvents (e.g., ethanol, methanol, DMSO) and potentially low in non-polar solvents like hexane.[11]

The Influence of pH

The quinoline nitrogen is weakly basic. The conjugate acid of the parent quinoline molecule has a pKa of approximately 4.85.[12] This means that in acidic solutions, the nitrogen atom can be protonated to form a cationic species (a quinolinium salt).

Equation 1: Protonation of the Quinoline Nitrogen Quinoline-R + H⁺ ⇌ [Quinoline-RH]⁺

This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[1] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, increasing significantly as the pH drops below its pKa.[13] This is a critical factor for oral drug delivery, as the compound will experience a wide range of pH environments in the gastrointestinal tract.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS).

Equation 2: Gibbs Free Energy of Solution ΔG_solution = ΔH_solution - TΔS_solution

For a solid to dissolve, energy must be supplied to overcome the crystal lattice energy (an endothermic process), and energy is released upon the formation of new solute-solvent interactions (an exothermic process).[14] For most organic solids, the overall process is endothermic (ΔH > 0), meaning that solubility increases with temperature, as predicted by Le Châtelier's principle.[15][16]

Experimental Determination of Solubility

Rigorous and reproducible experimental data is the only way to confirm theoretical predictions. The "shake-flask" method is the gold standard for determining equilibrium solubility.[17][18]

Core Principles for a Self-Validating Protocol

To ensure trustworthiness, any solubility protocol must adhere to the following principles:

-

Purity: Both the solute (this compound) and all solvents must be of high purity to avoid erroneous results.[17]

-

Equilibrium: The system must be allowed sufficient time to reach a true thermodynamic equilibrium. This is typically confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

Temperature Control: Solubility is temperature-dependent. All experiments must be conducted in a precisely controlled temperature environment (e.g., a 37 °C incubator for physiological relevance).[19]

-

Solid State: The presence of undissolved solid material must be confirmed at the end of the experiment to ensure a saturated solution was achieved.[17]

-

Validated Analysis: The analytical method used for quantification (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility determination.

Protocol 1: Equilibrium Solubility in Various Solvents

This protocol details the shake-flask method for determining solubility in aqueous and organic media.

Materials:

-

This compound (purity >99%)

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

-

Validated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., ~5-10 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 250 rpm) inside an incubator at a controlled temperature (e.g., 25 °C or 37 °C).

-

Sampling: After 48 hours (or once equilibrium is confirmed), stop the agitation. Allow the vials to stand for 30 minutes for solids to settle.

-

Separation: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and sample the supernatant.

-

Filter the sample through a chemically compatible 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate the filter membrane.

-

-

Dilution: Immediately and accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is essential for predicting in vivo dissolution.

Materials:

-

Same as Protocol 1.

-

Biologically relevant buffers: e.g., 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8, pH 7.4).

Methodology:

-

Follow steps 1-3 from Protocol 1, using the different pH buffers as the solvents.

-

pH Measurement: Before and after equilibration, measure and record the final pH of the saturated solution to ensure the buffer capacity was sufficient.

-

Proceed with steps 4-8 from Protocol 1 for each pH condition.

Data Presentation and Interpretation

Clear presentation of data is crucial for decision-making.

Summarized Solubility Data

Quantitative results should be compiled into a clear table.

| Solvent / Medium | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | USP Classification |

| 0.1 N HCl (pH 1.2) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |

| Acetate Buffer (pH 4.5) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |

| Phosphate Buffer (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |

| Water | 25 | [Experimental Value] | [Calculated Value] | [Classification] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [Classification] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | [Classification] |

Note: USP Solubility classifications range from "Very soluble" (>1000 mg/mL) to "Practically insoluble" (<0.1 mg/mL).

Interpreting the Results for Drug Development

-

Aqueous Solubility at pH 6.8-7.4: This is most indicative of solubility in the intestines, the primary site for drug absorption. A low value (<0.1 mg/mL) suggests that the compound will likely have dissolution-rate-limited absorption and may be a candidate for bioavailability enhancement techniques.[1]

-

pH-Solubility Profile: A steep increase in solubility at low pH is a positive indicator for dissolution in the stomach. However, it also raises the risk of the drug precipitating out of solution as it transitions to the higher pH of the small intestine.

-

Organic Solvent Solubility: High solubility in solvents like ethanol or DMSO provides options for preparing stock solutions for in vitro assays and can inform potential co-solvent or lipid-based formulation strategies.[]

Conclusion

The solubility of this compound is a complex interplay of its hydrophobic quinoline core, its polar functional groups, and the properties of the solvent system, particularly pH and temperature. While theoretical analysis predicts poor aqueous solubility that improves in acidic conditions, this must be confirmed through rigorous, well-controlled experiments. The shake-flask method, coupled with a validated analytical technique, remains the definitive approach. A comprehensive solubility profile, as outlined in this guide, is not merely a data point but a critical piece of the puzzle that informs go/no-go decisions and guides the strategic development of formulations to maximize the therapeutic potential of this promising chemical scaffold.

References

-

Mechotech. Quinoline – Structure, Properties, and Applications. [Link]

-

Solubility of Things. 5-Methylquinoline. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). [Link]

-

Wikipedia. Quinoline. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). [Link]

-

Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem, National Institutes of Health. Methyl quinoline-6-carboxylate. [Link]

-

Kuujia. Cas no 16675-62-0 (this compound). [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2026-01-27). [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14). [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

IntechOpen. The Importance of Solubility for New Drug Molecules. (2020-05-11). [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023-01-29). [Link]

-

National Institutes of Health. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

-

YouTube. Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. (2020-11-02). [Link]

-

ResearchGate. The Importance of Solubility for New Drug Molecules. (2020-05-17). [Link]

-

AAPS. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-04-01). [Link]

-

OGI School of Science & Engineering. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021-09-16). [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

FDA.gov. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Prof Steven Abbott. Practical Solubility Science. [Link]

-

National Institutes of Health. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. [Link]

-

MDPI. A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu). (2023-02-27). [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

PubChem, National Institutes of Health. Methyl quinoline-2-carboxylate. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. 16675-62-0(this compound) | Kuujia.com [kuujia.com]

- 8. scbt.com [scbt.com]

- 9. mechotech.in [mechotech.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Quinoline - Wikipedia [en.wikipedia.org]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. fda.gov [fda.gov]

- 19. scielo.br [scielo.br]

Technical Guide: In Vitro Activity of Quinoline-3-Carboxylic Acids

Executive Summary

The quinoline-3-carboxylic acid scaffold represents the structural core of the quinolone and fluoroquinolone antibiotic classes. While often discussed generically, the specific in vitro activity of these molecules is governed by a strict structure-activity relationship (SAR) centered on the 3-carboxyl and 4-oxo groups. This guide provides a technical deep-dive into the mechanistic basis of their activity, the critical role of cation bridging in target binding, and the standardized protocols (CLSI M07) required to generate reproducible in vitro data.

The Pharmacophore: Structural Basis of Activity

To understand the in vitro behavior of these compounds, one must first understand the non-negotiable chemical features. The biological activity of quinoline-3-carboxylic acids is not merely a function of the side chains but of the core bicyclic ring system.

The Critical Binding Motif

The antibacterial activity hinges on the 3-carboxylic acid and the 4-oxo group .

-

Function: These two groups form a chelation pocket.

-

Mechanism: They bind a divalent metal ion (typically Mg²⁺ ). This Magnesium-water bridge is the anchor that secures the drug to the phosphate backbone of the bacterial DNA within the enzyme-DNA complex.

-

Experimental Implication: This obligate requirement for Mg²⁺ explains why in vitro media composition (specifically cation levels) is the single largest variable in quinolone susceptibility testing.

"Beyond Antibiotics" (Emerging Research)

While primarily antibacterial, recent medicinal chemistry efforts have derivatized the quinoline-3-carboxylic acid scaffold for other targets. Notably, derivatives have shown inhibitory activity against Protein Kinase CK2 , a target in neoplastic diseases, demonstrating the scaffold's versatility beyond DNA gyrase inhibition [1].

Mechanism of Action (MOA)

Quinoline carboxylic acids are topoisomerase poisons , not merely inhibitors. They do not prevent the enzyme from binding to DNA; rather, they stabilize a transient intermediate state, converting an essential enzyme into a cellular toxin.

Target Selectivity

The specific target preference dictates the in vitro spectrum:

-

Gram-Negative Bacteria (e.g., E. coli): Primary target is DNA Gyrase (Topoisomerase II) , specifically the GyrA subunit.

-

Gram-Positive Bacteria (e.g., S. aureus): Primary target is often Topoisomerase IV (ParC subunit), which is responsible for decatenating daughter chromosomes.

The Ternary Complex Pathway

The drug traps the enzyme after it has cut the DNA but before it can religate it. This results in the accumulation of double-strand breaks (DSBs).

Figure 1: The "Poison" Mechanism. The quinoline scaffold stabilizes the cleaved DNA-enzyme complex, leading to irreversible DNA damage and cell death.[1][2]

Experimental Protocols: Validating In Vitro Activity

Generating reliable data requires strict adherence to standardized methodologies. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines [2].

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Reference Standard).[3] Critical Parameter: Use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

-

Why? Standard MHB varies in Mg²⁺ and Ca²⁺ content.

-

Excess Cations: Reduce activity (compete with drug for binding sites or chelate the drug prematurely).

-

Low Cations: Artificially enhance activity (false susceptibility).

-

Standard: Mg²⁺ (10–12.5 mg/L) and Ca²⁺ (20–25 mg/L).

-

Step-by-Step Workflow:

-

Media Prep: Supplement Mueller-Hinton Broth with MgCl₂ and CaCl₂ to CLSI standards.

-

Compound Prep: Dissolve quinoline derivative. Note: Some fluoroquinolones require slightly acidic or basic conditions to dissolve initially due to their zwitterionic nature.

-

Dilution: Create a 2-fold serial dilution series in a 96-well plate (e.g., 64 µg/mL down to 0.06 µg/mL).

-

Inoculum: Prepare a 0.5 McFarland standard of the test organism (approx.

CFU/mL) and dilute 1:100. -

Inoculation: Add diluted bacteria to wells for a final concentration of

CFU/mL. -

Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

-

Read: The MIC is the lowest concentration with no visible growth .[4][5]

Figure 2: CLSI-compliant Broth Microdilution Workflow. Note the critical cation-adjustment step.

Protocol B: Time-Kill Kinetics

MIC values are static. To measure the rate of killing (bactericidal vs. bacteriostatic), Time-Kill assays are required.[6][7]

-

Bactericidal Definition:

reduction in CFU/mL (99.9% kill) within 24 hours.[6] -

Quinolone Profile: Typically exhibit concentration-dependent killing .[5] Higher concentrations (relative to MIC) result in faster bacterial eradication [3].

Data Interpretation & Spectrum Analysis[10]

The activity of quinoline-3-carboxylic acids varies significantly by generation. The table below summarizes typical MIC ranges for key derivatives against standard Quality Control (QC) strains.

Comparative MIC Data (µg/mL)

| Compound Class | Drug Example | E. coli (Gram-Neg) | P. aeruginosa (Gram-Neg) | S. aureus (Gram-Pos) | S. pneumoniae (Gram-Pos) |

| Gen 1 (Non-fluorinated) | Nalidixic Acid | 2.0 - 8.0 | Resistant (>32) | Resistant | Resistant |

| Gen 2 (Fluoroquinolone) | Ciprofloxacin | 0.004 - 0.015 | 0.25 - 0.5 | 0.25 - 1.0 | 1.0 - 2.0 |

| Gen 3 (Respiratory) | Levofloxacin | 0.015 - 0.06 | 0.5 - 2.0 | 0.12 - 0.5 | 0.5 - 1.0 |

| Gen 4 (Advanced) | Moxifloxacin | 0.03 - 0.06 | 2.0 - 4.0 | 0.03 - 0.12 | 0.12 - 0.25 |

Table 1: Comparative in vitro activity. Note the shift from Gram-negative potency (Cipro) to enhanced Gram-positive activity (Moxi) in later generations [4, 5].

Resistance Considerations

When interpreting in vitro data, reduced susceptibility often stems from:

-

QRDR Mutations: Amino acid substitutions in the Quinolone Resistance-Determining Region of GyrA or ParC prevent the drug from binding the enzyme-DNA complex.

-

Efflux Pumps: Overexpression of pumps (e.g., AcrAB-TolC in E. coli) actively ejects the drug, increasing the effective MIC.

References

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Institutes of Health (NIH) / PubMed. Available at: [Link]

-

M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[8] Available at: [Link]

-

Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy.[5] Available at: [Link]

-

Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria. PubMed. Available at: [Link]

-

In vitro activity of fluoroquinolones against gram-positive bacteria. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clsjournal.ascls.org [clsjournal.ascls.org]

- 5. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. actascientific.com [actascientific.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Methodological & Application

Precision Synthesis of Quinoline Mimics: C-H Functionalization Architectures

Topic: Synthesis of Quinoline Mimics via C-H Bond Functionalization Content Type: Application Notes and Protocols

Executive Summary

Quinoline and isoquinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Lenvatinib, Bosutinib) due to their favorable pharmacokinetic profiles and ability to engage diverse biological targets. Traditional synthesis (Skraup, Friedländer) often requires harsh conditions and limits substituent diversity. C-H bond functionalization has emerged as a superior strategy, enabling "molecular editing"—the direct installation of functional groups onto the pre-formed heterocycle or the rapid assembly of the core from simple precursors.

This guide details two high-impact protocols for synthesizing quinoline mimics:

-

Remote C8-Functionalization using N-oxide directing groups (Rh(III)-catalysis).

-

C2-Diversification via Radical Minisci-type reactions (Metal-free/Photoredox).

Strategic Overview: Site-Selectivity Logic

The chemical reactivity of the quinoline core is dictated by the electronic disparity between the electron-deficient pyridine ring and the comparatively electron-rich benzene ring.

-

C2/C4 Positions: Electrophilic at the carbon center; prone to nucleophilic attack and radical addition (Minisci).

-

C5/C8 Positions: Nucleophilic; traditionally accessed via SEAr, but modern C-H activation uses directing groups (like N-oxides) to reverse selectivity and access the C8 position sterically and electronically.

Figure 1: Decision Matrix for Quinoline Functionalization

Caption: Strategic workflow for selecting the appropriate C-H functionalization methodology based on the target site.

Application Note A: Remote C8-Functionalization of Quinoline N-Oxides

Objective: Install alkyl, alkenyl, or aryl groups at the sterically hindered C8 position. Mechanism: Rhodium(III)-catalyzed C-H activation facilitated by the N-oxide directing group.[1] The N-oxide coordinates to Rh, directing the metal to the peri-C8 position, forming a 5-membered metallacycle.

Mechanistic Insight

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] The choice of the Cp*Rh(III) catalyst is critical because the high-valent metal center facilitates the cleavage of the inert C(sp2)-H bond.

-

Directing Group: The N-oxide oxygen is a "traceless" directing group (can be reduced later) or retained for polarity.

-

Regioselectivity: Exclusive to C8 due to the geometric constraints of the 5-membered rhodacycle intermediate.

Figure 2: Catalytic Cycle (Rh-Catalyzed C8-Alkylation)

Caption: CpRh(III) catalytic cycle showing the critical CMD step and rhodacycle formation.*

Detailed Protocol: C8-Alkylation with Activated Olefins

Reference Grounding: Based on methodologies developed by Satoh/Miura and Glorius groups (e.g., Org. Lett. 2014).[3][4]

Materials:

-

Substrate: Quinoline N-oxide (1.0 equiv, 0.2 mmol).

-

Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv).

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

-

Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (for aerobic recycling).

-

Additive: AgSbF₆ (10 mol%) – Crucial for cationic Rh species generation.

-

Solvent: DCE (1,2-Dichloroethane) or MeOH (green alternative).

Step-by-Step Workflow:

-

Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, add Quinoline N-oxide (29 mg, 0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).

-

Solvent Addition: Add DCE (2.0 mL) and the olefin (0.4 mmol).

-

Reaction: Seal the vial and heat to 100 °C in an oil bath for 16 hours.

-

Note: The reaction mixture should turn dark. If it remains pale, the active cationic Rh species may not have formed.

-

-

Workup: Cool to room temperature. Filter through a short pad of Celite to remove silver salts. Wash with DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Post-Modification (Optional): To remove the N-oxide, treat the product with Zn powder (5 equiv) in AcOH/H₂O at RT for 2 hours.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

|---|---|---|

| Low Conversion (<20%) | Catalyst poisoning or insufficient activation. | Ensure AgSbF₆ is dry. Switch solvent to t-Amyl alcohol. |

| C2-Alkylation Observed | Competition with Pd-like reactivity (rare for Rh). | Lower temperature to 80°C; ensure Cp* ligand integrity. |

| Silver Mirror on Vial | Oxidant decomposition. | Use Cu(OAc)₂/Air system instead of Ag salts. |

Application Note B: C2-Diversification via Minisci Reaction

Objective: Late-stage introduction of alkyl radicals (methyl, ethyl, cycloalkyl) at the electron-deficient C2 position. Mechanism: Radical addition to a protonated heterocycle. The reaction does not require a directing group but relies on the innate electrophilicity of the protonated quinoline.

Mechanistic Insight

The Minisci reaction operates via the generation of a nucleophilic carbon-centered radical (from carboxylic acids, alcohols, or halides) which attacks the protonated (activated) quinoline.

-

Activation: TFA or HCl protonates the N-atom, lowering the LUMO of the heterocycle.

-

Radical Source: Alkyl carboxylic acids (decarboxylative) or alkyl halides.

-

Selectivity: C2 > C4 due to electronic distribution in the protonated species.

Detailed Protocol: Metal-Free Decarboxylative Alkylation

Reference Grounding: Adapted from Baran and Dogo methodologies (J. Am. Chem. Soc. 2012, J. Org. Chem. 2014).[3][4]

Materials:

-

Substrate: Quinoline (1.0 equiv, 0.5 mmol).

-

Radical Precursor: Pivalic acid (3.0 equiv) [Source of tert-butyl radical].

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv).

-

Catalyst: AgNO₃ (10 mol%) – Classic Minisci, OR Metal-Free using thermal activation.

-

Solvent: H₂O/MeCN (1:1) or DMSO.[5]

-

Acid: TFA (1.0 equiv).

Step-by-Step Workflow:

-

Setup: Dissolve Quinoline (65 mg, 0.5 mmol) and Pivalic acid (153 mg, 1.5 mmol) in H₂O/MeCN (2 mL).

-

Acidification: Add TFA (38 µL, 0.5 mmol). Crucial: The solution must be acidic (pH < 3).

-

Oxidant Addition: Add (NH₄)₂S₂O₈ (228 mg, 1.0 mmol).

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Monitor: Evolution of CO₂ gas indicates radical generation.

-

-

Workup: Basify with sat. NaHCO₃ (aq) until pH > 8 (to deprotonate the quinoline product). Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Optimization Data (Yield Comparison):

| Radical Source | Oxidant | Solvent | Yield (C2-Product) | Notes |

| Pivalic Acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/MeCN | 78% | Standard Minisci |

| Pivalic Acid | (NH₄)₂S₂O₈ (No Ag) | DMSO | 65% | Metal-free, slower |

| Zinc Sulfinate | TBHP | DMSO/H₂O | 82% | Baran Diversinates |

References

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 2025.

-

Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters, 2014.[3]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2023.

-

A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 2014.

-

Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.box [sci-hub.box]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress | Scilit [scilit.com]

Application Note: Analytical Characterization of Methyl Quinoline-5-carboxylate

This Application Note is designed as a definitive technical guide for the characterization of Methyl Quinoline-5-carboxylate (CAS 16675-62-0). It addresses the specific analytical challenges associated with quinoline regioisomers, particularly the separation and identification of the 5-isomer from the thermodynamically favored 6- or 8-isomers often co-generated during Skraup or Friedländer synthesis.

Introduction & Strategic Context

This compound is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity is paramount because the 5-position substitution pattern imparts unique steric and electronic properties to the quinoline scaffold, often distinguishing an active pharmaceutical ingredient (API) from an inactive analog.

The Core Challenge:

Synthesizing 5-substituted quinolines (e.g., via modified Skraup reaction using 3-aminobenzoic acid derivatives) frequently yields a mixture of 5- and 7-isomers due to the directing effects on the benzene ring. Standard LC-MS can confirm the molecular weight (

Objective: This protocol establishes a self-validating analytical workflow to:

-

Unambiguously confirm the 5-position regiochemistry using 1D and 2D NMR.

-

Quantify purity and separate potential isomers using a stress-tested HPLC method.

-

Validate physical properties against established standards.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the crude reaction mixture to the final purified reference standard.

Caption: Analytical workflow prioritizing regioisomer differentiation via NMR peri-effects.

Protocol 1: Structural Elucidation via High-Resolution NMR

Nuclear Magnetic Resonance (NMR) is the only definitive technique to distinguish the 5-isomer from the 6-, 7-, or 8-isomers without X-ray crystallography. The diagnostic "fingerprint" of the 5-isomer is the Peri-Effect .

Mechanistic Insight: The Peri-Effect

In the 5-isomer, the carbonyl oxygen of the ester group is spatially proximate (peri-position) to the proton at position 4 (H-4) on the pyridine ring. This proximity causes two distinct phenomena:

-

Deshielding: Through-space magnetic anisotropy of the carbonyl group shifts the H-4 signal significantly downfield compared to other isomers.

-

NOE Correlation: A Nuclear Overhauser Effect (NOE) may be observed between the ester methyl protons and H-4 (or H-6), confirming the 5-position.

Experimental Parameters

-

Instrument: 400 MHz or higher (600 MHz recommended for clean multiplet resolution).

-

Solvent: DMSO-

or CDCl -

Concentration: 10-15 mg in 0.6 mL solvent.

Diagnostic Signal Table (Predicted vs. Isomer Differentiation)

| Proton Position | Multiplicity | Approx. Shift ( | Diagnostic Feature for 5-Isomer |

| H-4 | Doublet (d) | 8.90 - 9.30 | Key Indicator: Significantly downfield due to peri-carbonyl effect. (Normal quinoline H-4 is ~8.1 ppm). |

| H-2 | Doublet (d) | 8.90 - 9.00 | Typical |

| H-3 | dd | 7.50 - 7.60 | Coupled to H-2 and H-4. |